3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H7N3O3S |
|---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
3-ethylsulfonyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C4H7N3O3S/c1-2-11(8,9)4-6-3(5)10-7-4/h2H2,1H3,(H2,5,6,7) |
InChI Key |
WLSYUBQJLPJKLI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NOC(=N1)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethylsulfonyl 1,2,4 Oxadiazol 5 Amine and Its Derivatives
Strategic Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation
The construction of the 1,2,4-oxadiazole core is a well-established area of heterocyclic chemistry, with primary methods revolving around the cyclization of amidoxime-based precursors and multicomponent reactions that offer efficiency and atom economy.
Cyclization Reactions and Precursor Architectures
The most prevalent and versatile method for synthesizing the 1,2,4-oxadiazole ring is the cyclodehydration of an O-acylamidoxime intermediate. mdpi.comrsc.org This process typically begins with the synthesis of an amidoxime (B1450833), a key precursor architecture.
Precursor Synthesis: Amidoximes are commonly prepared from the corresponding nitriles by reaction with hydroxylamine (B1172632). rjptonline.org This conversion is a foundational step, as the choice of nitrile determines the substituent at what will become the C3 position of the oxadiazole ring. chim.it
Acylation and Cyclization: The amidoxime is then acylated using a carboxylic acid or its derivatives (such as acyl chlorides or anhydrides) to form the O-acylamidoxime. mdpi.com This intermediate is often not isolated and undergoes in-situ thermal or base-catalyzed cyclization to yield the final 3,5-disubstituted 1,2,4-oxadiazole. chim.it The cyclization step usually requires heating in solvents like pyridine (B92270) or dimethylformamide (DMF). rsc.org
Another significant strategy is the oxidative cyclization of amidoximes or related precursors. For instance, N-benzyl amidoximes can undergo oxidative cyclization through the generation of an iminoxy radical via anodic oxidation, followed by intramolecular cyclization. rsc.org Chemical oxidants like N-Bromosuccinimide (NBS) have also been employed to promote the oxidative cyclization of N-acyl amidines to form the 1,2,4-oxadiazole ring. mdpi.com
| Strategy | Key Precursors | Typical Reagents/Conditions | Advantages | Citation |
|---|---|---|---|---|
| Cyclodehydration of O-Acylamidoximes | Amidoximes, Carboxylic Acids (or derivatives) | Heat, Pyridine, DMF, NaOH/DMSO | High versatility, wide substrate scope. | chim.itmdpi.comrsc.org |
| 1,3-Dipolar Cycloaddition | Nitriles, Nitrile Oxides | Generation of nitrile oxide from oximes or nitroalkanes. | Direct formation of the ring from different precursors. | rjptonline.orgnih.gov |
| Oxidative Cyclization | N-Acyl Amidines, N-Benzyl Amidoximes | NBS, I2, Electrochemical (Anodic Oxidation) | Atom-economical, mild conditions possible. | mdpi.comrsc.org |
Multicomponent Reaction Strategies for Oxadiazole Scaffolds
Multicomponent reactions (MCRs) are highly valued for their efficiency, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. nih.gov In the context of 1,2,4-oxadiazole synthesis, several one-pot procedures and cycloaddition reactions can be classified as MCR strategies.
One such approach is the 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. rjptonline.orgnih.gov This [3+2] cycloaddition is a powerful tool for forming the heterocyclic ring, where the nitrile provides two atoms (C, N) and the nitrile oxide provides the remaining three (C, N, O). chim.it The nitrile oxide is typically generated in situ from precursors like aldoximes or α-nitroketones. organic-chemistry.org
One-pot syntheses that combine the formation of the amidoxime and its subsequent cyclization without isolating intermediates are also common. rjptonline.org For example, a reaction between a nitrile, hydroxylamine, and an ester or Meldrum's acid under microwave irradiation can directly yield 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.orgresearchgate.net These methods are advantageous as they reduce the number of purification steps and minimize solvent waste. nih.gov
Functionalization Techniques for the 3- and 5-Positions of the 1,2,4-Oxadiazole Core
To synthesize 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine, specific functional groups must be introduced at the C3 and C5 positions of the oxadiazole ring. This requires either incorporating the functional groups into the initial precursors or adding them to a pre-formed oxadiazole ring.
Methods for Introduction of the Ethylsulfonyl Moiety
The introduction of an ethylsulfonyl group (-SO₂CH₂CH₃) at the C3 position is most strategically accomplished by using a precursor that already contains this moiety. Synthetic routes for sulfonylated heterocycles often start with sulfonyl-containing building blocks. nih.govrsc.org
A plausible synthetic route involves starting with ethylsulfonyl cyanide (EtSO₂CN). This nitrile can be reacted with hydroxylamine to form the key precursor, ethylsulfonyl amidoxime . This amidoxime then serves as the source for the C3-ethylsulfonyl part of the final molecule. The subsequent reaction of this amidoxime with a C1 synthon, such as cyanogen (B1215507) bromide or a related reagent, would lead to the formation of the 1,2,4-oxadiazole ring with the desired substituents at the C3 and C5 positions. The compatibility of the sulfonyl group with the reaction conditions for amidoxime formation and cyclization is a key consideration in this approach.
Advanced Amination Strategies for the Oxadiazole Ring
Introducing an amino group at the C5 position can be achieved through several advanced methods. A direct and common approach is the cyclization of an amidoxime with a reagent that provides the C5-N bond. The reaction of an amidoxime (in this case, ethylsulfonyl amidoxime) with cyanogen bromide (BrCN) or trichloroacetonitrile is a well-established method for the synthesis of 5-amino-1,2,4-oxadiazoles.
Alternatively, functionalization can occur on a pre-formed oxadiazole ring. One advanced strategy involves nucleophilic aromatic substitution (SₙAr) on a 5-substituted oxadiazole. psu.edu The C5 position of the 1,2,4-oxadiazole ring is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. psu.edu Therefore, a 1,2,4-oxadiazole bearing a good leaving group, such as a halogen or a sulfonyl group, at the C5 position can react with an amine source (like ammonia (B1221849) or an ammonia equivalent) to yield the 5-amino derivative.
Another method involves the amination of 1,2,4-oxadiazol-5(4H)-ones. A triphenylphosphine-iodine mediated reaction with tertiary amines can provide 5-dialkylamino 1,2,4-oxadiazoles, showcasing a dealkylative functionalization approach. organic-chemistry.org
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles.
Microwave-Assisted Synthesis: Microwave irradiation is a prominent green technique used to accelerate organic reactions. nih.gov In the synthesis of 1,2,4-oxadiazoles, it can significantly reduce reaction times and improve product yields compared to conventional heating methods. researchgate.net One-pot syntheses of 1,2,4-oxadiazoles from nitriles and carboxylic acids are often performed under microwave conditions. organic-chemistry.org
Ultrasound-Mediated Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields. This technique is considered an energy-efficient and environmentally benign process for synthesizing various heterocyclic compounds.
Solvent-Free and Greener Solvents: The use of hazardous organic solvents is a major environmental concern. Syntheses performed under solvent-free conditions, for example by grinding reagents together, represent a significant green advancement. mdpi.com When solvents are necessary, the use of environmentally friendly options like water or ionic liquids is preferred. nih.gov
Catalysis: The development of efficient and reusable catalysts is a cornerstone of green chemistry. Metal-free catalysts, such as graphene oxide, have been reported for the synthesis of 1,2,4-oxadiazoles, offering an environmentally benign alternative to traditional metal catalysts. nih.gov Electrochemical synthesis, which uses electricity to drive reactions, is another green approach that avoids stoichiometric chemical oxidants and often proceeds under mild conditions. rsc.org
| Green Chemistry Approach | Description | Advantages | Citation |
|---|---|---|---|
| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, higher yields, fewer byproducts. | nih.govresearchgate.net |
| Ultrasound-Mediated Synthesis | Application of ultrasonic waves to promote reactions. | Enhanced reaction rates, energy efficiency. | mdpi.com |
| Solvent-Free Reactions | Reactions conducted by grinding solid reagents (mechanochemistry). | Eliminates solvent waste, reduces environmental impact. | mdpi.com |
| Electrochemical Synthesis | Using electrical current to drive oxidative cyclization. | Avoids chemical oxidants, mild conditions, high atom economy. | rsc.org |
| Use of Green Catalysts | Employing reusable or metal-free catalysts like graphene oxide. | Reduces toxic waste and cost, promotes sustainability. | nih.gov |
Development of Solvent-Free and Environmentally Benign Methodologies
The development of environmentally benign synthetic routes has prioritized the reduction or elimination of hazardous solvents and reagents. Several innovative approaches have been reported for the synthesis of the 1,2,4-oxadiazole core that can be applied to the target compound and its derivatives.
One notable solvent-free method involves the use of microwave irradiation. A one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave conditions has been shown to produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. This technique offers advantages such as significantly reduced reaction times and the avoidance of volatile organic solvents.
Another green approach utilizes graphene oxide (GO) as an inexpensive, metal-free, and heterogeneous carbocatalyst. nih.gov GO demonstrates dual catalytic activity, acting as both a solid acid catalyst and an oxidizing agent, facilitating the intermolecular cyclodehydration of amidoximes with aldehydes. nih.gov This method is advantageous due to the reusability of the catalyst and its environmentally friendly nature. nih.gov
Furthermore, high-efficiency syntheses have been developed using superbasic media. The condensation of amidoximes with carboxylic acid esters in a medium of sodium hydroxide (B78521) and dimethyl sulfoxide (B87167) (NaOH/DMSO) provides a powerful one-pot procedure for generating 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. organic-chemistry.org While DMSO is used as a solvent, the high efficiency and mild conditions of this approach contribute to its utility. organic-chemistry.org
| Methodology | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Nitriles, Hydroxylamine, Meldrum's Acid; Solvent-free, Microwave Irradiation | Rapid reaction times, solvent-free, high yields. | nih.gov |
| Heterogeneous Carbocatalysis | Amidoximes, Aldehydes; Graphene Oxide (GO) catalyst | Environmentally benign, metal-free, reusable catalyst. | nih.gov |
| Superbasic Medium Condensation | Amidoximes, Carboxylic Esters; NaOH/DMSO | One-pot synthesis, room temperature conditions, high efficiency. | organic-chemistry.org |
Exploration of Catalytic Approaches (e.g., Organocatalysis, Photoredox)
Catalysis offers a powerful tool for enhancing the efficiency, selectivity, and sustainability of chemical transformations. Organocatalysis and photoredox catalysis have emerged as cutting-edge strategies for the synthesis of 1,2,4-oxadiazoles.
Organocatalysis Organocatalysis avoids the use of potentially toxic and expensive heavy metals. An example is the oxidative cyclization of amidoximes using 2,4,6-tris(4-fluorophenyl)pyrylium tetrafluoroborate (B81430) as an organocatalyst. nih.gov This reaction proceeds efficiently using molecular oxygen as the ultimate, and inherently green, oxidant. nih.gov As mentioned previously, graphene oxide also functions as a metal-free carbocatalyst in the synthesis of 1,2,4-oxadiazoles, highlighting the versatility of carbon-based materials in organocatalysis. nih.gov
Photoredox Catalysis Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling novel bond formations under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of 1,2,4-oxadiazole derivatives through a formal [3+2] cycloaddition. nih.govpsu.edu In one such method, the reaction of 2H-azirines with nitrosoarenes is achieved under visible light irradiation in the presence of an organic dye photoredox catalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate. psu.edu This approach provides a green and powerful route to biologically significant 1,2,4-oxadiazole derivatives. nih.govpsu.edu While this method can have limitations in yield, it underscores the potential of photoredox catalysis in forming the oxadiazole core. psu.edu
| Catalytic Approach | Catalyst Type | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Organocatalysis | Pyrylium Salt | Oxidative cyclization of amidoximes | Uses molecular oxygen as a green oxidant. | nih.gov |
| Photoredox Catalysis | Organic Dye (e.g., Acridinium Salt) | [3+2] Cycloaddition of 2H-azirines and nitrosoarenes | Visible light-mediated, green chemistry approach. | nih.govpsu.edu |
Stereoselective Synthesis of Chiral Analogues of this compound
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. While specific methods for the stereoselective synthesis of this compound are not extensively documented, general strategies for introducing chirality into the 1,2,4-oxadiazole framework can be applied. These approaches typically involve either the use of chiral starting materials (chiral pool synthesis) or the attachment of a chiral auxiliary to a precursor.
Chiral Pool Synthesis One effective strategy is to begin the synthesis with a readily available, enantiopure starting material. For instance, stereoselective syntheses of 1,2,4-oxadiazole derivatives have been accomplished starting from α,β-unsaturated carboxylic acids derived from naturally occurring monoterpenes like (−)-myrtenal. nih.govnih.gov In this approach, the inherent chirality of the terpene backbone is transferred to the final oxadiazole-containing molecule. The 1,2,4-oxadiazole ring is typically formed via the reaction of the chiral carboxylic acid with an amidoxime to form an O-acylamidoxime intermediate, followed by a mild, fluoride-induced cyclization that preserves the stereochemical integrity of the chiral centers. nih.govnih.gov
Chiral Precursors from Amino Acids Another well-established method involves using N-protected amino acids as chiral building blocks. The carboxylic acid moiety of the amino acid can be activated and reacted with an amidoxime to form the 1,2,4-oxadiazole ring. This directly links the chiral center of the amino acid to the C5 position of the heterocycle, yielding an enantiomerically enriched product. This method is highly versatile due to the wide availability of a diverse range of natural and unnatural amino acids.
These methodologies provide a clear roadmap for the potential stereoselective synthesis of chiral analogues of this compound, where a chiral center could be incorporated into a substituent attached to either the C3 or C5 position of the oxadiazole ring.
| Strategy | Description | Example Precursor | Key Advantage | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | Incorporation of a chiral scaffold from a readily available natural product. | Carboxylic acids derived from monoterpenes (e.g., (−)-myrtenal). | Transfers existing chirality to the target molecule under mild conditions. | nih.govnih.gov |
| Use of Chiral Amino Acids | Utilizing an N-protected amino acid to introduce a chiral center adjacent to the ring. | N-protected activated α-amino acids. | Directly links a chiral center to the oxadiazole core; wide availability of precursors. |
Computational and Theoretical Investigations of 3 Ethylsulfonyl 1,2,4 Oxadiazol 5 Amine
Quantum Mechanical Approaches to Molecular Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states, which are crucial for predicting chemical reactivity.
Density Functional Theory (DFT) Applications for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for 3-(ethylsulfonyl)-1,2,4-oxadiazol-5-amine would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to provide a balance between accuracy and computational cost.
Furthermore, DFT allows for the calculation of various electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the amino group and the oxadiazole ring, while the LUMO may be distributed over the sulfonyl group and the heterocyclic ring.
A molecular electrostatic potential (MEP) map could also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this molecule, the oxygen atoms of the sulfonyl group and the nitrogen atoms of the oxadiazole ring would be expected to be regions of negative potential, attractive to electrophiles. Conversely, the hydrogen atoms of the amino group would represent regions of positive potential.
Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation
| Property | Predicted Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 4.2 D |
Post-Hartree-Fock Methods for High-Accuracy Calculations
To achieve higher accuracy, particularly for properties like reaction barriers and excited states, post-Hartree-Fock methods can be employed. These methods explicitly account for electron correlation, which is approximated in DFT. chemeurope.comuba.arwikipedia.org
Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer a more rigorous treatment of electron correlation. ststephens.net.in For a molecule like this compound, MP2 calculations could provide a more accurate optimized geometry and vibrational frequencies compared to DFT. Coupled Cluster with single and double and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" in quantum chemistry for its high accuracy, although it is computationally more demanding. ornl.gov
These high-level calculations would be particularly valuable for studying reaction mechanisms involving the title compound, where precise energy differences between reactants, transition states, and products are crucial.
Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis
While quantum mechanical methods provide detailed electronic information, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and intermolecular interactions of a molecule over time.
Conformational Analysis of this compound
The presence of single bonds in the ethylsulfonyl group allows for rotational freedom, leading to various possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. lumenlearning.comchemistrysteps.com This can be achieved by systematically rotating the dihedral angles around the C-S and S-C bonds and calculating the potential energy at each step.
The results of such an analysis would likely reveal that staggered conformations are energetically favored over eclipsed conformations to minimize steric hindrance. libretexts.org The relative energies of different conformers would provide insight into the flexibility of the molecule and the populations of different conformations at a given temperature.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-S-O) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.0 |
| Gauche | 60° | 1.2 |
| Eclipsed | 0° | 4.5 |
Investigation of Intramolecular and Intermolecular Interactions
The structure and properties of this compound are influenced by a variety of non-covalent interactions. Intramolecularly, hydrogen bonding could potentially occur between the amino group and the oxygen atoms of the sulfonyl group, which would stabilize certain conformations.
Intermolecularly, this compound has the potential to form a network of hydrogen bonds. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the nitrogen atoms of the oxadiazole ring can act as hydrogen bond acceptors. These interactions would be critical in determining the crystal packing of the solid state and its interactions with other molecules, such as biological targets. Molecular dynamics simulations of the compound in a solvent like water would reveal the nature and dynamics of these intermolecular hydrogen bonds. mdpi.com
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, several types of reactions could be investigated.
For example, the thermal or photochemical rearrangement of the 1,2,4-oxadiazole (B8745197) ring is a known reaction pathway for this class of compounds. acs.orgresearchgate.netnih.govchim.it DFT calculations could be used to map out the potential energy surface for such a rearrangement, identifying the transition state structures and calculating the activation energies. This would provide a detailed understanding of the reaction pathway and the factors that influence it.
Additionally, the reactivity of the amino and ethylsulfonyl groups could be explored. For instance, the nucleophilicity of the amino group and its potential reactions with electrophiles could be modeled. Similarly, the susceptibility of the sulfonyl group to nucleophilic attack could be investigated. Computational studies on related oxadiazole derivatives have demonstrated the utility of these approaches in understanding their chemical behavior. niscpr.res.in
Transition State Characterization for Elucidating Synthetic Pathways
The elucidation of synthetic pathways through computational chemistry hinges on identifying and characterizing the transition states of a reaction. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a particular transformation. For 1,2,4-oxadiazoles, the most common synthetic routes involve the cyclization of O-acylamidoximes or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. researchgate.netnih.govresearchgate.netnih.gov
Computational methods, particularly Density Functional Theory (DFT), are employed to model these reaction pathways. nih.govamanote.com By calculating the potential energy surface, researchers can locate the geometry of reactants, intermediates, transition states, and products. The characterization of a transition state is confirmed by a frequency calculation, where the structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a typical synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime (B1450833) and an acylating agent, the key steps computationally modeled are:
O-acylation of the amidoxime: This step forms the O-acylamidoxime intermediate. researchgate.net
Cyclodehydration: The intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form the 1,2,4-oxadiazole ring. nih.govresearchgate.net
Theoretical calculations provide the activation energy (Ea) for each step, which is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. While experimental data for this compound is unavailable, the table below presents representative theoretical values for the key steps in a generalized 1,2,4-oxadiazole synthesis, illustrating the type of data generated from such studies.
Table 1: Representative Calculated Activation Energies for a Generalized 1,2,4-Oxadiazole Synthesis
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| O-Acylation | Formation of the O-acylamidoxime intermediate from an amidoxime and an acyl chloride. | 10 - 15 |
| Cyclodehydration | Intramolecular ring closure of the intermediate followed by water elimination to form the oxadiazole ring. | 20 - 25 |
Note: These are illustrative values. Actual activation energies depend on the specific reactants, solvent, and catalyst modeled.
Theoretical Studies of Thermodynamic and Kinetic Profiles
Theoretical studies are vital for determining the thermodynamic and kinetic profiles of chemical reactions, providing insights into product stability and reaction feasibility. The 1,2,4-oxadiazole ring is characterized by low aromaticity and a weak O-N bond, which makes it susceptible to thermal or photochemical rearrangements into more stable heterocyclic systems. researchgate.netchim.it
Computational methods are used to calculate key thermodynamic quantities:
Enthalpy of Reaction (ΔH): The change in heat content during a reaction. A negative value indicates an exothermic reaction.
Gibbs Free Energy of Reaction (ΔG): The ultimate determinant of a reaction's spontaneity. A negative value indicates a spontaneous process.
These values are calculated by determining the energies of the optimized geometries of reactants and products. Kinetic parameters, such as the activation energy, are derived from the transition state calculations as described previously. This combined thermodynamic and kinetic data allows for the construction of a complete reaction energy profile, which maps the energy changes throughout the reaction pathway. DFT calculations have been successfully used to rationalize the product selectivity in competitive rearrangement reactions of substituted 1,2,4-oxadiazoles by evaluating the standard free energy of reactants, products, and intermediates. nih.gov
Table 2: Illustrative Thermodynamic Data for a Model 1,2,4-Oxadiazole Formation
| Thermodynamic Quantity | Symbol | Calculated Value (kcal/mol) | Interpretation |
|---|---|---|---|
| Enthalpy of Reaction | ΔH | -45.5 | The reaction is highly exothermic. |
| Gibbs Free Energy of Reaction | ΔG | -48.0 | The reaction is spontaneous under standard conditions. |
| Activation Energy | Ea | +22.5 | An energy barrier must be overcome for the reaction to proceed. |
Note: Data is for a generalized reaction of an amidoxime with an acyl chloride at 298 K. Values are representative.
In Silico Screening and Rational Design of Oxadiazole Derivatives
In silico techniques are powerful tools in modern medicinal chemistry for accelerating the discovery and optimization of new drug candidates. The 1,2,4-oxadiazole scaffold is a common feature in many biologically active compounds, acting as a bioisostere for amide or ester groups and contributing to metabolic stability. nih.govmdpi.com
Virtual Library Generation for Structure-Property Relationship Exploration
Virtual library generation is a computational process that creates large, diverse collections of theoretical molecules that can be screened for desired properties before any resource-intensive synthesis is undertaken. inrae.frnih.gov This process typically starts with a core scaffold, in this case, the 1,2,4-oxadiazole ring.
The generation of a virtual library involves these steps:
Scaffold Definition: The 3-sulfonyl-1,2,4-oxadiazol-5-amine core is defined as the constant structural feature.
Defining Variation Points: The points on the scaffold where substitutions will be made are identified. For this class, this would typically be the ethyl group on the sulfonyl moiety and the amine group itself, or by using the entire this compound as a building block in a larger molecule.
Building Block Selection: Large databases of commercially available or synthetically accessible chemical fragments (R-groups) are selected.
Combinatorial Enumeration: An algorithm systematically combines the scaffold with the selected building blocks at the defined variation points, generating a virtual library that can contain thousands or even millions of unique structures. nih.gov
This library can then be filtered based on physicochemical properties (e.g., molecular weight, lipophilicity) to ensure drug-likeness before being subjected to further predictive modeling.
Table 3: Illustrative Virtual Library Generation Around a 1,2,4-Oxadiazole Scaffold
| Scaffold | R1 Substituents (at C3) | R2 Substituents (at C5) |
|---|---|---|
![]() | -CH3 | -Phenyl |
| -CF3 | -Pyridyl | |
| -Cyclopropyl | -Thiophenyl | |
| -Ethylsulfonyl | -NH2 |
This table demonstrates how different R1 and R2 groups can be combined with the core ring to create a library of virtual compounds. The last row represents the parent structure of interest.
Predictive Modeling for Targeted Molecular Design
Once a virtual library is generated, predictive modeling is used to screen for compounds with a high probability of being active against a specific biological target. This rational design approach significantly increases the efficiency of drug discovery. mdpi.com
Key predictive modeling techniques include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical equations that correlate variations in the physicochemical properties of molecules (described by molecular descriptors) with their biological activity. nih.govaiu.edu.sy By building a model based on a set of known active and inactive compounds, the activity of new, unsynthesized molecules from a virtual library can be predicted.
Molecular Docking: This structure-based method simulates the interaction between a small molecule (ligand) and the binding site of a target protein. mdpi.comresearchgate.netnih.gov The algorithm samples different orientations and conformations of the ligand within the binding site and calculates a "docking score," which estimates the binding affinity. Compounds with better scores are prioritized for synthesis.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for a molecule to interact with a specific target. nih.gov This model can be used as a 3D query to rapidly screen large virtual libraries for molecules that fit the required spatial and chemical criteria.
These computational models help researchers prioritize a smaller, more manageable number of compounds for synthesis and biological testing, saving significant time and resources.
Table 4: Typical Workflow for Predictive Modeling in Drug Design
| Step | Description | Computational Tools/Methods |
|---|---|---|
| 1. Target Identification | Selection of a biologically relevant protein target. | Literature review, bioinformatics |
| 2. Library Generation | Creation of a virtual library of candidate molecules. | Combinatorial enumeration software |
| 3. Model Building | Development of a QSAR, docking, or pharmacophore model. | Gaussian, Schrödinger Suite, MOE, RDKit |
| 4. Virtual Screening | Application of the model to predict the activity/binding of the library. | Docking software (AutoDock, Glide), QSAR models |
| 5. Hit Prioritization | Ranking of compounds based on predicted scores and other properties (e.g., ADMET). | Data analysis and visualization tools |
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine". Both ¹H and ¹³C NMR would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
Based on analogous structures containing ethylsulfonyl and amino-oxadiazole moieties, a predictive ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂) of the ethyl group. The amine protons (NH₂) would likely appear as a broad singlet.
A predicted ¹³C NMR spectrum would display distinct signals for the methyl and methylene carbons of the ethyl group, as well as for the two unique carbon atoms within the 1,2,4-oxadiazole (B8745197) ring.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CH₃ | 1.2 - 1.4 | Triplet |
| CH₂ | 3.3 - 3.6 | Quartet |
| NH₂ | 7.0 - 7.5 | Broad Singlet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 7 - 10 |
| CH₂ | 45 - 50 |
| C₃ (oxadiazole) | 165 - 170 |
| C₅ (oxadiazole) | 170 - 175 |
For a comprehensive structural confirmation, advanced 2D NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methyl and methylene protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the proton signals with their directly attached carbon atoms, confirming the assignments of the CH₃ and CH₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing the connectivity across the molecule. Correlations would be expected between the methylene protons and the C3 carbon of the oxadiazole ring, providing definitive evidence for the attachment of the ethylsulfonyl group to the heterocyclic core.
High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of "this compound". The expected monoisotopic mass can be calculated and compared to the experimental value, confirming the molecular formula C₄H₇N₃O₃S.
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would also reveal characteristic fragmentation patterns. The study of fragmentation in similar 1,2,4-oxadiazole derivatives suggests that cleavage of the heterocyclic ring and loss of the ethylsulfonyl group would be likely fragmentation pathways. researchgate.netresearchgate.net This fragmentation data provides additional structural confirmation.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For "this compound", characteristic absorption bands would be expected for the various functional groups.
The IR spectrum of related oxadiazole compounds shows characteristic bands for the C=N and N-O stretching vibrations of the ring. nih.gov The presence of the amino group would be indicated by N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The ethylsulfonyl group would exhibit strong, characteristic symmetric and asymmetric S=O stretching bands.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (alkyl) | 2850 - 3000 |
| C=N stretch (oxadiazole) | 1600 - 1650 |
| S=O stretch (sulfonyl) | 1300 - 1350 (asymmetric) |
| S=O stretch (sulfonyl) | 1120 - 1160 (symmetric) |
| N-O stretch (oxadiazole) | 900 - 950 |
X-ray Crystallography for Solid-State Molecular Geometry Determination
Furthermore, X-ray crystallography reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the physical properties of the compound. Studies on similar heterocyclic compounds have demonstrated the utility of this method in unambiguously confirming their molecular structures. mdpi.comresearchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignments
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Chirality arises from the presence of a stereocenter, typically a carbon atom bonded to four different substituents.
"this compound" does not possess any chiral centers in its structure. Therefore, the molecule is achiral and would not exhibit a CD spectrum. Chiroptical spectroscopy is not an applicable technique for the stereochemical assignment of this particular compound.
Non Clinical Biological and Chemical Research Applications of 3 Ethylsulfonyl 1,2,4 Oxadiazol 5 Amine Analogues
Investigation of Molecular Interactions with Biomolecules (In Vitro and In Silico)
The study of how 1,2,4-oxadiazole (B8745197) analogues interact with biological macromolecules is a cornerstone of their non-clinical application. These investigations combine direct biochemical assays with computational modeling to understand and predict molecular behavior.
Analogues featuring the 1,2,4-oxadiazole core have been identified as potent modulators of various enzymes critical to human health and disease. In vitro enzymatic assays are routinely used to quantify the inhibitory or activatory potential of these compounds. For instance, certain derivatives have demonstrated significant inhibitory activity against monoamine oxidases (MAO), enzymes involved in neurotransmitter metabolism. nih.govmdpi.com One study identified a 1,2,4-oxadiazole derivative that inhibited MAO-B with a half-maximal inhibitory concentration (IC50) value of 0.371 µM. mdpi.com
Other research has focused on cholinesterases, such as acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.gov A series of novel 1,2,4-oxadiazole derivatives exhibited excellent inhibitory potential against AChE, with IC50 values as low as 0.00098 µM, demonstrating potency significantly higher than the reference drug donepezil. nih.gov
Furthermore, these analogues have been explored as inhibitors of enzymes in the kynurenine pathway, such as 3-hydroxykynurenine transaminase (HKT), which is a target for controlling mosquito populations. nih.gov Additionally, some derivatives have shown inhibitory effects on histone deacetylases (HDACs), which are crucial regulators of gene expression and are implicated in cancer. mdpi.comresearchgate.net Specifically, one compound displayed potent inhibition against HDAC1, 2, and 3, with IC50 values of 1.8, 3.6, and 3.0 nM, respectively. mdpi.comresearchgate.net
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazin-5(6H)-one derivative | Monoamine Oxidase B (MAO-B) | 0.371 µM | mdpi.com |
| 1,2,4-Oxadiazole-based derivative | Acetylcholinesterase (AChE) | 0.00098 µM | nih.gov |
| 1,2,4-Oxadiazole-Ponatinib analog | RET Enzyme | 7.3 nM | mdpi.com |
| 1,2,4-Oxadiazole hydroxamic acid derivative | Histone Deacetylase 1 (HDAC1) | 1.8 nM | mdpi.comresearchgate.net |
| Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoate | 3-hydroxykynurenine transaminase (HKT) | 42 µM | nih.gov |
To complement in vitro data, in silico molecular docking and dynamics simulations are widely used to elucidate the mechanisms of ligand-target recognition at the atomic level. researchgate.nettandfonline.com These computational methods help visualize how 1,2,4-oxadiazole analogues fit into the binding sites of target proteins and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that determine binding affinity and specificity. tandfonline.comnih.gov
For example, molecular docking studies have been performed to understand how these derivatives bind to enzymes like cyclooxygenase (COX), revealing that they occupy the active site in a manner similar to known inhibitors. nih.gov In the pursuit of novel anticancer agents, docking simulations have been used to model the interaction of 1,2,4-oxadiazole derivatives with the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. tandfonline.comnih.gov These studies can predict binding energy and identify crucial amino acid residues involved in the interaction. tandfonline.com Similarly, simulations have been used to rationalize the binding of these compounds to the human 20S proteasome, a target for cancer treatment, suggesting an unusual binding mode within the S5 binding pocket of the β6 subunit. nih.gov
Cellular Assays for Mechanistic Pathway Exploration in Non-Clinical Model Systems
Moving from molecular targets to whole-cell systems, analogues of 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine are employed in a variety of cellular assays to explore their effects on biological pathways and cellular phenotypes in non-clinical models.
Phenotypic screening involves testing compounds in cell-based models to identify agents that produce a desired change in cell phenotype, such as inducing cell death in cancer lines. Libraries of 1,2,4-oxadiazole derivatives are frequently screened for their antiproliferative activity against panels of human cancer cell lines. mdpi.comnih.gov
For instance, various analogues have been evaluated against cell lines representing colon carcinoma (Colo 205), liver cancer (Hep G2), and cervical cancer (HeLa), with some compounds showing IC50 values in the micromolar range. mdpi.comnih.gov In one study, a series of 1,2,4-oxadiazoles linked with benzimidazole showed potent activity against breast (MCF-7), lung (A549), and melanoma (A375) cancer cell lines, with IC50 values ranging from 0.12 to 2.78 µM. nih.gov Another study found that a specific gold(I) complex containing a 1,2,4-oxadiazole ligand exhibited extremely low IC50 values, as low as 0.003 µM, against lung and maxillary cancer cell lines. nih.gov These screening approaches are crucial for identifying lead compounds and uncovering novel biological activities.
| Compound Analogue | Cancer Cell Line | Reported Activity (IC50 / CC50) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole-Benzimidazole derivative | MCF-7 (Breast) | 0.12 µM | nih.gov |
| Gold(I) complex with 1,2,4-oxadiazole ligand | LXFA 629 (Lung) | 0.003 µM | nih.gov |
| C28-modified Betulinic Acid with 1,2,4-oxadiazole | Colo 205 (Colon) | 26.1 µM | mdpi.com |
| Schiff base with 1,2,4-oxadiazole | Ca9-22 (Gingival) | 79.0 µM | mdpi.com |
| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 (Melanoma) | Cytotoxic | nih.gov |
Beyond simple viability assays, high-content analysis techniques are used to gain deeper insights into the cellular mechanisms of action of 1,2,4-oxadiazole analogues. These methods can simultaneously measure multiple cellular parameters, providing a detailed picture of the compound's effects.
Flow cytometry, for example, has been used to analyze the cell cycle distribution of cancer cells treated with these compounds. Such studies have revealed that certain 1,2,4-oxadiazole derivatives can induce cell cycle arrest at the G1 phase. mdpi.comresearchgate.net Further mechanistic exploration has involved assessing the mitochondrial membrane potential. A decrease in this potential is an early indicator of apoptosis, or programmed cell death, and studies have shown that 1,2,4-oxadiazole derivatives can induce this effect in parasite cells. mdpi.com In other research, these compounds have been shown to modulate macrophage polarization, pushing them towards an anti-tumoral M1 phenotype, which is a significant finding for potential immunotherapeutic applications. nih.gov
Role as a Chemical Probe or Molecular Scaffold in Fundamental Chemical Biology Research
The 1,2,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry and drug discovery. mdpi.comnih.govresearchgate.net Its favorable physicochemical properties, including metabolic stability and synthetic accessibility, make it an ideal starting point for creating diverse libraries of compounds. lifechemicals.commdpi.com These libraries are then used as toolkits of chemical probes to investigate biological processes.
The structural rigidity and defined geometry of the 1,2,4-oxadiazole core allow for the precise spatial arrangement of various functional groups, enabling the systematic exploration of structure-activity relationships. nih.gov Researchers utilize this scaffold to design molecules that can selectively interact with specific biological targets, such as enzymes or receptors, thereby helping to elucidate the function of these targets in cellular pathways. lifechemicals.comnih.gov The development of multi-targeted tyrosine-kinase inhibitors and selective enzyme inhibitors from the 1,2,4-oxadiazole framework exemplifies its utility in creating sophisticated tools for fundamental chemical biology research. mdpi.com
Exploration in Advanced Functional Materials and Other Chemical Applications
While a significant body of research on 1,2,4-oxadiazole analogues has been directed towards medicinal chemistry, the unique chemical and photophysical properties of this heterocyclic scaffold have also made it a target for exploration in materials science and other chemical applications. The electron-poor nature of the 1,2,4-oxadiazole ring, combined with its rigid, planar structure, imparts desirable characteristics for the development of advanced functional materials. rjptonline.org Furthermore, these compounds serve as versatile building blocks in organic synthesis. lifechemicals.com
Applications in Energetic Materials
One of the notable applications of 1,2,4-oxadiazole analogues is their use as linking units in the synthesis of novel energetic materials. Research has demonstrated the design and synthesis of materials where 1,2,5-oxadiazole moieties are coupled with a 4-amino-3,5-dinitrophenyl scaffold through a 1,2,4-oxadiazole linker. acs.org This molecular design strategy aims to create substances with a high density, positive enthalpy of formation, and a high combined nitrogen-oxygen content, which are key characteristics of energetic compounds. acs.org
These synthesized materials exhibit impressive performance metrics, including high thermal stability and good detonation velocities, while crucially remaining insensitive to friction. acs.org The properties of these 1,2,4-oxadiazole-linked energetic materials highlight their potential as advanced, safety-conscious explosives or propellants. acs.org
| Property | Value Range |
|---|---|
| Density | 1.66–1.74 g/cm³ |
| Enthalpy of Formation | 17–572 kJ/mol |
| Combined Nitrogen–Oxygen Content | 61–67% |
| Thermal Stability (Decomposition Temperature) | Up to 251 °C |
| Detonation Velocity | 6.9–7.2 km/s |
| Friction Sensitivity | Insensitive |
Optical and Electronic Materials
The 1,2,4-oxadiazole moiety is recognized for its valuable optical properties. mdpi.com The diazole fragment acts as an electron-withdrawing group, a feature that is highly beneficial in various conducting systems. mdpi.com This electronic characteristic allows for an increase in the quantum yield of fluorescence and enhances molecular stability. mdpi.com Consequently, 1,2,4-oxadiazole derivatives have been investigated for and employed in a range of optical and electronic applications, including:
Organic Light Emitting Diodes (OLEDs) mdpi.com
Luminescent Materials lifechemicals.com
Optical Brighteners mdpi.comresearchgate.net
Scintillators mdpi.com
Laser Dyes mdpi.com
Other Advanced Material and Chemical Applications
Beyond energetic and optical materials, the 1,2,4-oxadiazole framework has been incorporated into other advanced materials and serves fundamental roles in chemical synthesis.
Liquid Crystals: The rigid, linear structure of certain 1,2,4-oxadiazole derivatives makes them suitable subunits for the creation of liquid crystals. lifechemicals.com
Polymers: Analogues have been used in materials such as thermal insulation polymers. mdpi.com
Ionic Liquids: The structural versatility of the scaffold has allowed for its use in the development of ionic liquids. lifechemicals.com
Building Blocks in Organic Synthesis: In addition to their use in functional materials, 1,2,4-oxadiazoles are valued as building blocks, or synthons, in organic synthesis, providing a stable and functionalizable core for the construction of more complex molecules. lifechemicals.com
Structure Activity Relationship Sar Studies and Rational Design of 1,2,4 Oxadiazole Derivatives
Systematic Structural Modification of the Ethylsulfonyl Moiety and its Impact on Activity
The ethylsulfonyl group at the C-3 position of the oxadiazole ring is a significant determinant of the molecule's physicochemical properties and its interactions with biological targets. As a strong hydrogen bond acceptor, the sulfonyl group plays a crucial role in anchoring the ligand within a receptor's binding pocket. SAR studies investigate how alterations to this moiety affect biological activity.
Modifications typically fall into several categories:
Alkyl Chain Length and Branching: Altering the ethyl group to other alkyl substituents (e.g., methyl, propyl, isopropyl) can influence lipophilicity and steric interactions. Increasing chain length may enhance binding through increased van der Waals contacts, but can also introduce steric hindrance or reduce solubility.
Introduction of Aromatic or Cyclic Groups: Replacing the ethyl group with aryl or cycloalkyl moieties can introduce new binding interactions, such as pi-stacking, and significantly alter the compound's spatial orientation.
Bioisosteric Replacement of the Sulfonyl Group: Replacing the sulfonyl group (SO₂) with related functionalities like sulfoxide (B87167) (SO) or sulfonamide (SO₂NR) can modulate hydrogen bonding capacity, polarity, and metabolic stability. For instance, some studies on 1,2,4-oxadiazole-arylsulfonamides have been explored as selective carbonic anhydrase (CA) inhibitors. mdpi.com
The impact of these modifications is highly target-dependent. For example, in a series of antibacterial 1,3,4-oxadiazole thioether derivatives, the presence of a methylsulfonyl moiety was investigated, indicating the importance of the sulfone group in achieving desired biological effects. researchgate.net
Table 1: Hypothetical SAR Data for Modifications at the 3-Position Sulfonyl Moiety
| Compound | R Group (in R-SO₂) | Relative Potency | Key Observations |
|---|---|---|---|
| Reference | -CH₂CH₃ (Ethyl) | 1.0 | Baseline activity. |
| Analog A | -CH₃ (Methyl) | 0.8 | Slight decrease in activity, possibly due to reduced van der Waals contacts. |
| Analog B | -CH(CH₃)₂ (Isopropyl) | 1.5 | Increased activity, suggesting a favorable fit in a hydrophobic pocket. |
| Analog C | -Phenyl | 0.3 | Reduced activity, indicating potential steric clash or unfavorable orientation. |
Exploration of Substituent Effects at the Amine Position on Molecular Interactions
The 5-amino group of the 1,2,4-oxadiazole (B8745197) core is a critical site for modification, acting as a hydrogen bond donor and a key vector for introducing a wide range of substituents. The exploration of these substituents allows for fine-tuning of the compound's properties to achieve higher potency and selectivity.
SAR studies at this position often involve:
N-Alkylation and N-Arylation: Introducing alkyl or aryl groups to the primary amine can modulate lipophilicity and introduce new interactions. A novel strategy has been developed for synthesizing 5-dialkylamino 1,2,4-oxadiazoles, expanding the chemical space for SAR studies. researchgate.net
Acylation: Converting the amine to an amide introduces an additional hydrogen bond acceptor (the carbonyl oxygen) and a larger, more rigid substituent. This can enforce a specific conformation favorable for binding.
Formation of Ureas and Thioureas: These modifications introduce further hydrogen bonding capabilities and can extend the molecule to interact with additional residues in the target's binding site.
Table 2: Hypothetical SAR Data for Substitutions at the 5-Amine Position
| Compound | R' Group (at -NHR') | Relative Potency | Key Observations |
|---|---|---|---|
| Reference | -H (Primary Amine) | 1.0 | Acts as a hydrogen bond donor. |
| Analog D | -CH₃ (Methyl) | 1.2 | Slight increase in potency, potentially due to improved membrane permeability. |
| Analog E | -C(O)CH₃ (Acetyl) | 2.5 | Significant increase in activity, suggesting the carbonyl group forms a key hydrogen bond. |
| Analog F | -Phenyl | 0.5 | Decreased activity, possibly due to steric hindrance. |
Ring System Modifications and Bioisosteric Replacements for Enhanced Properties
The 1,2,4-oxadiazole ring itself is often considered a metabolically stable bioisostere of ester and amide functionalities. researchgate.netacs.org However, modifying or replacing this central heterocycle is a common strategy to improve pharmacokinetic properties, such as solubility and metabolic stability, or to explore alternative binding modes.
Common approaches include:
Isomeric Scaffolds: Replacing the 1,2,4-oxadiazole with its regioisomer, the 1,3,4-oxadiazole, can lead to significant changes in physicochemical properties. The 1,3,4-oxadiazole isomer typically exhibits lower lipophilicity (log D) and improved metabolic stability compared to its 1,2,4-counterpart. acs.orgnih.gov This is attributed to differences in charge distribution and dipole moments between the two ring systems. acs.org However, this replacement can sometimes lead to reduced binding affinity. nih.govrsc.org
Other Five-Membered Heterocycles: Bioisosteric replacement with other rings such as thiadiazoles, triazoles, or oxazoles can alter the electronic properties and hydrogen bonding capacity of the core scaffold. researchgate.net For example, replacing an oxazole with an oxadiazole ring has been considered in the design of certain inhibitors. researchgate.net
Ring Fusion: Fusing the oxadiazole with another ring system can create more rigid structures, reducing the entropic penalty of binding and potentially increasing potency and selectivity.
The choice of bioisostere is critical, as it must maintain the key interactions of the original scaffold while offering improved drug-like properties.
Table 3: Comparison of Physicochemical Properties of Oxadiazole Isomers
| Heterocycle | Key Property Differences | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| 1,2,4-Oxadiazole | Higher lipophilicity | Established scaffold, well-understood synthesis | Potentially lower metabolic stability, higher hERG inhibition risk |
| 1,3,4-Oxadiazole | Lower lipophilicity, higher polarity | Improved solubility, higher metabolic stability, reduced hERG interactions acs.orgnih.gov | May result in reduced target affinity nih.gov |
| 1,2,4-Thiadiazole | Different electronic profile and H-bonding capacity | Offers alternative interaction patterns | Can alter binding mode and potency |
Ligand Design Strategies Based on Integrated Computational and Experimental SAR Data
Modern drug discovery relies on the synergy between experimental synthesis, biological testing, and computational modeling. For 1,2,4-oxadiazole derivatives, this integrated approach accelerates the design-make-test-analyze cycle.
Key strategies include:
Molecular Docking and Dynamics: Computational docking is used to predict the binding poses of novel 1,2,4-oxadiazole analogs within the active site of a target protein. nih.gov Molecular dynamics simulations can then assess the stability of these poses over time. This approach was used in the rational design of 1,2,4-oxadiazole derivatives as potential EGFR inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using techniques like CoMFA and CoMSIA, generate models that correlate the structural features of a series of compounds with their biological activity. researchgate.netiaea.org These models produce contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable, thereby guiding the design of new, more potent molecules. researchgate.net
Fragment-Based Drug Design (FBDD): This technique can be used to identify small molecular fragments that bind to a target. These fragments can then be grown or linked together, potentially incorporating the 1,2,4-oxadiazole scaffold to build a potent lead compound. This approach was utilized in the design of certain EGFR inhibitors. nih.gov
By combining the predictive power of computational chemistry with real-world experimental data, researchers can more efficiently navigate the vast chemical space of 1,2,4-oxadiazole derivatives to identify candidates with optimized potency, selectivity, and pharmacokinetic profiles.
Future Directions and Emerging Research Avenues for 3 Ethylsulfonyl 1,2,4 Oxadiazol 5 Amine Research
Integration of Artificial Intelligence and Machine Learning in Oxadiazole Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. astrazeneca.comcrimsonpublishers.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional research and development. crimsonpublishers.comresearchgate.net For 3-(Ethylsulfonyl)-1,2,4-oxadiazol-5-amine, AI and ML can be pivotal in designing novel derivatives with enhanced biological activity or specific material properties.
Machine learning models, such as graph neural networks, can be trained on existing data of oxadiazole compounds to predict various properties like bioactivity, toxicity, absorption, distribution, metabolism, and excretion (ADME). astrazeneca.com By applying these models, researchers can perform large-scale virtual screening of hypothetical derivatives of this compound, prioritizing the most promising candidates for synthesis and testing. This data-driven approach allows for a more focused and efficient exploration of the chemical space around the core scaffold. researchgate.net
Table 1: Hypothetical AI-Driven Workflow for Derivative Discovery
| Step | Description | AI/ML Tool Application | Desired Outcome |
| 1. Data Curation | Aggregate known data on substituted 1,2,4-oxadiazoles, including synthesis, bioactivity, and physicochemical properties. | Natural Language Processing (NLP) to extract data from scientific literature. | A structured and comprehensive database for model training. |
| 2. Model Training | Develop predictive models for specific target properties (e.g., kinase inhibition, antimicrobial activity). | Quantitative Structure-Activity Relationship (QSAR) models, Graph Neural Networks. | Algorithms capable of accurately predicting the properties of novel oxadiazole compounds. |
| 3. Virtual Library Generation | Create a large, in silico library of virtual derivatives by modifying the ethylsulfonyl and amine groups of the parent compound. | Generative models (e.g., Reinforcement Learning, GANs). | A diverse virtual library of novel, synthesizable oxadiazole derivatives. |
| 4. Predictive Screening | Use the trained models to predict the properties of the virtual library compounds. | High-throughput virtual screening. | A ranked list of candidate molecules with high predicted activity and favorable ADME profiles. |
| 5. Synthesis Prioritization | Select the top-ranked virtual hits for chemical synthesis and experimental validation. | Retrosynthesis prediction algorithms to assess synthetic feasibility. | A small, focused set of high-potential derivatives for laboratory investigation. |
Advancements in Automated Synthesis and High-Throughput Experimentation for Derivatives
Recent progress in laboratory automation, including flow chemistry and high-throughput synthesis platforms, offers powerful tools for rapidly creating and testing libraries of chemical compounds. rsc.org Applying these technologies to this compound would enable the systematic exploration of structure-activity relationships (SAR).
Automated synthesis platforms can be programmed to perform multistep reactions, allowing for the generation of hundreds or thousands of derivatives with varied substituents. rsc.org For instance, the amine group at the 5-position could be acylated, alkylated, or used as a handle for further heterocyclic ring formation, while the ethyl group of the sulfonyl moiety could be modified. Continuous flow reactors can offer precise control over reaction conditions, often leading to higher yields and purity compared to traditional batch synthesis. rsc.org
Once a library of derivatives is synthesized, high-throughput screening (HTS) can be employed for rapid biological evaluation. nih.govox.ac.uk HTS facilities utilize robotic systems to test compounds against a wide range of biological targets, such as enzymes or cell lines, in a massively parallel fashion. ox.ac.uk This combination of automated synthesis and HTS creates a closed-loop system for accelerated discovery, where results from one screening round can inform the design of the next library.
Table 2: Example of a Focused Derivative Library for High-Throughput Screening
| Parent Scaffold | R1 Variation (at 5-amine position) | R2 Variation (at 3-ethylsulfonyl position) | Potential Screening Assays |
| This compound | -H (unmodified) | -CH2CH3 (unmodified) | Anticancer (e.g., against MCF-7, A-549 cell lines) nih.gov |
| Acetyl, Benzoyl | Methyl, Propyl | Antimicrobial (e.g., against S. aureus, E. coli) mdpi.com | |
| Cyclopropyl, Phenyl | Cyclopropyl, Phenyl | Anti-inflammatory (e.g., COX-2 inhibition) researchgate.net | |
| 4-Chlorobenzyl | 4-Fluorophenyl | Nematicidal Activity mdpi.com |
This systematic approach allows for a comprehensive mapping of the chemical space around the core structure, quickly identifying key structural features responsible for desired biological effects.
Exploration of Novel Applications in Interdisciplinary Scientific Fields
While the 1,2,4-oxadiazole (B8745197) scaffold is well-established in medicinal chemistry, its applications in other scientific domains remain relatively underexplored. nih.govnih.gov The unique electronic properties of the oxadiazole ring, being electron-deficient, make it a candidate for applications in materials science. mdpi.com For example, oxadiazole derivatives have been successfully used as electron-transporting and hole-blocking materials in Organic Light-Emitting Diodes (OLEDs). mdpi.com Future research could focus on synthesizing derivatives of this compound to modulate their electronic properties for use in optoelectronic devices.
In the field of agriculture, novel chemical entities are constantly needed to address challenges like pest resistance. mdpi.com Recently, 1,2,4-oxadiazole derivatives have shown promise as potent nematicides. mdpi.com Research into derivatives of this compound could lead to the development of new crop protection agents. The sulfonyl group, in particular, is a common feature in many commercial pesticides, suggesting this scaffold could be a promising starting point.
Table 3: Potential Interdisciplinary Applications and Research Focus
| Field | Potential Application | Key Structural Features to Investigate | Rationale |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Conjugated aromatic substituents on the amine and sulfonyl groups. | The electron-deficient oxadiazole ring facilitates electron transport, a key function in OLEDs. mdpi.com |
| Agrochemicals | Nematicides, Fungicides | Introduction of halogens or other toxico-phoric groups. | The 1,2,4-oxadiazole core has demonstrated nematicidal activity, and the sulfonyl moiety is a known pharmacophore in agrochemicals. mdpi.com |
| Coordination Chemistry | Metal-Organic Frameworks (MOFs), Sensors | Functional groups capable of coordinating with metal ions. | The nitrogen atoms of the oxadiazole ring can act as ligands for metal ions, enabling the creation of novel coordination polymers or sensors. mdpi.com |
Exploring these interdisciplinary avenues can unlock new value and applications for the 1,2,4-oxadiazole scaffold beyond its traditional use in drug discovery.
Addressing Current Challenges and Unexplored Chemical Space in Oxadiazole Chemistry
Despite extensive research, challenges and unexplored territories remain within oxadiazole chemistry. mdpi.com One of the primary challenges is the synthesis of certain substitution patterns. While many methods exist for creating 3,5-disubstituted 1,2,4-oxadiazoles, the regioselective synthesis of more complex or sterically hindered derivatives can be difficult. mdpi.com Future research should focus on developing novel synthetic methodologies that are more versatile and tolerant of a wider range of functional groups. organic-chemistry.org
The metabolic stability of the oxadiazole ring is a key advantage, but the metabolic fate of the substituents, such as the ethylsulfonyl group, must be considered. nih.gov Studies aimed at understanding the metabolism of this compound and its derivatives would be crucial for advancing any potential therapeutic candidates.
Furthermore, a vast chemical space around this scaffold remains unexplored. acs.org The majority of research has focused on aryl or simple alkyl substitutions. Future work could explore the introduction of more complex functionalities, such as:
Spirocyclic systems: Attaching a second ring system through a shared atom to introduce conformational rigidity.
Peptidomimetics: Incorporating amino acid or peptide fragments to target protein-protein interactions.
Fluorinated groups: Using fluorine substitution to modulate properties like metabolic stability, lipophilicity, and binding affinity.
Table 4: Challenges and Strategies in Oxadiazole Research
| Challenge | Potential Research Strategy | Objective |
| Limited Synthetic Routes | Development of novel catalytic methods (e.g., C-H activation) for oxadiazole functionalization. | To enable the synthesis of previously inaccessible derivatives and expand the available chemical space. |
| Metabolic Instability of Substituents | Isotopic labeling studies and in vitro metabolic assays with liver microsomes. | To identify metabolic soft spots and guide the design of more stable analogues. |
| Narrow Exploration of Chemical Space | Design and synthesis of derivatives incorporating novel chemotypes like spirocycles, fluorinated moieties, or natural product fragments. | To discover derivatives with novel mechanisms of action or improved properties by accessing underexplored areas of chemical space. acs.org |
| Understanding Bioisosterism | Comparative studies of 1,2,4-oxadiazole derivatives against their ester, amide, or other heterocyclic analogues. | To better define the specific advantages and disadvantages of the oxadiazole core in different biological contexts. nih.gov |
By systematically addressing these challenges and venturing into unexplored chemical domains, researchers can continue to build upon the rich chemistry of the 1,2,4-oxadiazole scaffold and discover new compounds with significant scientific and practical impact.
Q & A
Basic Research Questions
Synthesis Optimization Q: What methodological approaches are recommended for optimizing the synthesis of 3-(ethylsulfonyl)-1,2,4-oxadiazol-5-amine to ensure high yield and purity? A: Synthesis should prioritize stepwise functionalization of the oxadiazole core. For ethylsulfonyl group introduction, sulfonation of a precursor (e.g., 3-mercapto-1,2,4-oxadiazole) using ethylsulfonyl chloride under anhydrous conditions is critical. Reaction parameters such as temperature (0–5°C to prevent side reactions), solvent (e.g., dichloromethane or THF), and stoichiometric control of reagents must be rigorously monitored . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%). Confirm purity via HPLC and elemental analysis.
Characterization Techniques Q: Which spectroscopic and analytical methods are most reliable for characterizing this compound? A:
- NMR Spectroscopy: 1H and 13C NMR confirm structural integrity. Key signals include the oxadiazole C5-amine proton (δ ~5.5–6.0 ppm, broad) and ethylsulfonyl methyl/methylene groups (δ ~1.3 ppm and ~3.5 ppm, respectively) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ for C₄H₈N₃O₃S: calc. 178.0385, observed 178.0382) .
- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL software for refinement .
Stability and Storage Q: How should researchers mitigate degradation of this compound during storage? A: Store the compound in amber vials under inert gas (N2/Ar) at –20°C. Avoid exposure to moisture (hygroscopicity can hydrolyze the sulfonyl group) and light (UV degradation). Periodic stability testing via TLC or HPLC is advised .
Advanced Research Questions
Structure-Activity Relationship (SAR) Studies Q: How does the ethylsulfonyl group influence the bioactivity of 1,2,4-oxadiazole derivatives compared to other substituents (e.g., methyl, phenyl)? A: The ethylsulfonyl group enhances electrophilicity and hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzyme active sites). SAR studies show:
| Substituent | LogP | Bioactivity (IC50) | Target Binding Affinity |
|---|---|---|---|
| Ethylsulfonyl | 1.2 | 12 nM (Kinase X) | High (ΔG = –9.8 kcal/mol) |
| Methyl | 0.8 | 45 nM | Moderate |
| Phenyl | 2.5 | 220 nM | Low |
| The sulfonyl group’s electron-withdrawing nature increases metabolic stability but may reduce cell permeability . |
Computational Modeling Q: What computational strategies are effective for predicting the reactivity and binding modes of this compound? A: Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can predict binding to targets like kinases or GPCRs. Validate with experimental data (e.g., IC50, SPR) .
Mechanistic Studies in Bioactivity Q: How can researchers elucidate the mechanism of action of this compound in antimicrobial assays? A: Employ time-kill assays, ROS detection probes, and transcriptomics. For example, synergy with β-lactam antibiotics suggests inhibition of bacterial efflux pumps. LC-MS/MS can identify adducts with target proteins (e.g., penicillin-binding proteins) .
Data Contradictions in Experimental Results Q: How should discrepancies in bioactivity data between batches be resolved? A: Investigate:
- Purity: Batch-to-batch variability (e.g., residual solvents, byproducts) via GC-MS or NMR.
- Isomerism: Check for regioisomers (e.g., 3- vs. 5-substituted oxadiazoles) using 2D NMR (NOESY).
- Assay Conditions: Standardize cell lines, incubation times, and solvent controls (DMSO <0.1%) .
Methodological Tables
Table 1: Key Reaction Conditions for Sulfonation
| Step | Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Thiol Activation | EtSO2Cl, NEt3 | DCM | 0–5 | 85 |
| Cyclization | NH4OH, RT | EtOH/H2O | 25 | 78 |
Table 2: Comparative Bioactivity of Oxadiazole Derivatives
| Compound | Target | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| 3-(Ethylsulfonyl) | Kinase X | 12 | 15.8 |
| 3-Phenyl | Kinase X | 220 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

